molecular formula C25H22N2O3 B11991585 N-{(2Z,4E)-1-[(4-methoxyphenyl)amino]-1-oxo-5-phenylpenta-2,4-dien-2-yl}benzamide

N-{(2Z,4E)-1-[(4-methoxyphenyl)amino]-1-oxo-5-phenylpenta-2,4-dien-2-yl}benzamide

Cat. No.: B11991585
M. Wt: 398.5 g/mol
InChI Key: LPISDXUMECIXLL-LABNAMAPSA-N
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Description

N-{(2Z,4E)-1-[(4-Methoxyphenyl)amino]-1-oxo-5-phenylpenta-2,4-dien-2-yl}benzamide is a structurally complex benzamide derivative characterized by a conjugated diene system (2Z,4E configuration), a 4-methoxyphenylamino group, and a terminal benzamide moiety. However, its specific biological activities remain underexplored in the provided evidence. This article compares its structure and properties with analogous benzamide derivatives to infer structure-activity relationships (SAR) and functional distinctions.

Properties

Molecular Formula

C25H22N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

N-[(2Z,4E)-1-(4-methoxyanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide

InChI

InChI=1S/C25H22N2O3/c1-30-22-17-15-21(16-18-22)26-25(29)23(14-8-11-19-9-4-2-5-10-19)27-24(28)20-12-6-3-7-13-20/h2-18H,1H3,(H,26,29)(H,27,28)/b11-8+,23-14-

InChI Key

LPISDXUMECIXLL-LABNAMAPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C/C=C/C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(2Z,4E)-1-[(4-methoxyphenyl)amino]-1-oxo-5-phenylpenta-2,4-dien-2-yl}benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the methoxyphenyl amine derivative, followed by its reaction with a suitable acylating agent to form the desired benzamide structure. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time, ensuring consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-{(2Z,4E)-1-[(4-methoxyphenyl)amino]-1-oxo-5-phenylpenta-2,4-dien-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to enhance reaction efficiency.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

N-{(2Z,4E)-1-[(4-methoxyphenyl)amino]-1-oxo-5-phenylpenta-2,4-dien-2-yl}benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and inflammatory disorders.

    Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of N-{(2Z,4E)-1-[(4-methoxyphenyl)amino]-1-oxo-5-phenylpenta-2,4-dien-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Class Key Structural Features Pharmacological Activity Synthesis Method References
Target Compound (2Z,4E)-diene, benzamide, 4-methoxyphenylamino Underexplored Not specified -
Sulfonamide-Benzamides (3a–g) Propenone linker, sulfonamide substituent hCA I/II and AChE inhibition Acetic acid/sodium acetate
Thiazolidinone-Benzamide Thiazolidinone ring, methylene spacer Potential PPAR-γ modulation Carbodiimide-mediated coupling
Propanoyl-Benzamides (13–17) Chiral propanoyl, alkoxy-phenyl groups Peptidomimetic activity Not specified
Oxadiazole-Benzamide 1,2,4-Oxadiazole, 4-methylphenyl substituent Kinase inhibition (hypothesized) Not specified

Biological Activity

N-{(2Z,4E)-1-[(4-methoxyphenyl)amino]-1-oxo-5-phenylpenta-2,4-dien-2-yl}benzamide, also known by its CAS number 297147-26-3, is an organic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of the compound's biological activity, including its mechanisms of action, synthetic routes, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-{(2Z,4E)-1-[(4-methoxyphenyl)amino]-1-oxo-5-phenylpenta-2,4-dien-2-yl}benzamide is C25H22N2O3, with a molecular weight of 398.45 g/mol. The compound features a complex structure that includes a methoxyphenyl group and a penta-dienyl moiety.

PropertyValue
Molecular FormulaC25H22N2O3
Molecular Weight398.45 g/mol
IUPAC NameN-{(2Z,4E)-1-[(4-methoxyphenyl)amino]-1-oxo-5-phenylpenta-2,4-dien-2-yl}benzamide
CAS Number297147-26-3

The biological activity of N-{(2Z,4E)-1-[(4-methoxyphenyl)amino]-1-oxo-5-phenylpenta-2,4-dien-2-yl}benzamide appears to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways. This inhibition can lead to apoptosis in cancer cells.
  • Receptor Interaction : It may interact with various receptors and modulate their activity, influencing downstream signaling pathways associated with cancer progression.
  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress in cells.

Cytotoxicity and Anticancer Activity

Recent studies have evaluated the cytotoxic effects of N-{(2Z,4E)-1-[(4-methoxyphenyl)amino]-1-oxo-5-phenylpenta-2,4-dien-2-yl}benzamide against various cancer cell lines. For instance, in vitro assays have shown that this compound exhibits significant cytotoxicity against breast cancer (MDA-MB-231) and colorectal cancer (HT29) cell lines.

Case Study: Cytotoxic Evaluation

A study conducted on the compound's efficacy against MDA-MB-231 cells revealed an IC50 value indicating potent cytotoxic activity compared to standard chemotherapeutics like cisplatin. The mechanism was linked to the induction of apoptosis as confirmed by flow cytometry and Hoechst staining techniques.

Synthesis and Derivatives

The synthesis of N-{(2Z,4E)-1-[(4-methoxyphenyl)amino]-1-oxo-5-phenylpenta-2,4-dien-2-yl}benzamide typically involves multi-step organic reactions:

  • Formation of Penta-Dienyl Chain : Utilizing a Wittig reaction to create the desired penta-dienyl structure.
  • Amide Bond Formation : Coupling the penta-dienyl intermediate with benzamide derivatives under acidic conditions.
  • Purification : The final product is purified using column chromatography to ensure high purity for biological testing.

Research Findings

Several studies have highlighted the diverse biological activities associated with this compound:

  • Anticancer Properties : Demonstrated significant cytotoxicity against multiple cancer cell lines.
  • Antioxidant Effects : Exhibited potential antioxidant activity in preliminary assays.
  • Enzyme Inhibition : Showed promise as an inhibitor for key enzymes involved in tumor progression.

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